3-(4-iodophenoxy)propyl thiocyanate
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Overview
Description
3-(4-Iodophenoxy)propyl thiocyanate: is an organic compound with the molecular formula C₁₀H₁₀INOS. It is a member of the thiocyanate family, characterized by the presence of the thiocyanate functional group (R-S-C≡N). This compound is notable for its unique structure, which includes an iodophenoxy group attached to a propyl chain, terminating in a thiocyanate group. It is used in various chemical and biological applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iodophenoxy)propyl thiocyanate typically involves the reaction of 3-(4-iodophenoxy)propyl halides with alkali thiocyanates. A common method includes the use of sodium thiocyanate in an aqueous or alcoholic medium. The reaction is generally carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The thiocyanate group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiocyanate group can be oxidized or reduced under specific conditions.
Hydrolysis: The thiocyanate group can be hydrolyzed to form thiocarbamates.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.
Hydrolysis Conditions: Typically involve acidic or basic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Such as sulfoxides or sulfones.
Reduction Products: Such as thiols or thioethers.
Hydrolysis Products: Such as thiocarbamates.
Scientific Research Applications
Chemistry: 3-(4-Iodophenoxy)propyl thiocyanate is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds. It is also employed in the synthesis of complex molecules for research purposes.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and as a probe in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it valuable in the synthesis of materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(4-iodophenoxy)propyl thiocyanate involves its interaction with biological molecules through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodophenoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Phenyl thiocyanate: Similar in structure but lacks the iodophenoxy group.
Isopropyl thiocyanate: Contains an isopropyl group instead of the propyl chain.
Allyl thiocyanate: Contains an allyl group instead of the propyl chain.
Uniqueness: 3-(4-Iodophenoxy)propyl thiocyanate is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(4-iodophenoxy)propyl thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INOS/c11-9-2-4-10(5-3-9)13-6-1-7-14-8-12/h2-5H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMWMUPOEDWLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCSC#N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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